molecular formula C120H108O6 B584318 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale CAS No. 1322530-52-8

4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale

Cat. No.: B584318
CAS No.: 1322530-52-8
M. Wt: 1646.178
InChI Key: RGNOIANPWVCTTI-UHFFFAOYSA-N
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Description

Background and Significance of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons represent a fundamental class of organic compounds characterized by multiple fused aromatic rings, forming the structural foundation for numerous advanced materials and biological systems. These compounds are defined as any member of a class of organic compounds composed of multiple fused aromatic rings, with the simplest representative being naphthalene, which contains two aromatic rings, followed by three-ring compounds such as anthracene and phenanthrene. The significance of polycyclic aromatic hydrocarbons extends far beyond their basic structural properties, as they serve as crucial intermediates in various chemical processes and represent essential building blocks for advanced nanomaterials.

The inherent properties of polycyclic aromatic hydrocarbons, including their uncharged, non-polar, and planar characteristics, make them particularly valuable in materials science applications. Many polycyclic aromatic hydrocarbons are colorless in their pure form, though larger members such as perylene exhibit strong coloration, indicating the relationship between molecular size and optical properties. The formation of polycyclic aromatic hydrocarbons occurs naturally through incomplete combustion processes, including engine exhaust fumes, biomass burning at lower temperatures, and various industrial processes. These compounds are also found naturally in fossil fuel deposits such as coal and petroleum, highlighting their geological significance and widespread environmental presence.

Research into polycyclic aromatic hydrocarbons has revealed their widespread distribution across terrestrial, aquatic, and atmospheric environments, with detection in surface waters, groundwater, soils, plants, and animals throughout various geographic regions. The ubiquitous nature of these compounds stems partly from their release from everyday sources and their ability to attach to airborne particles, enabling long-distance atmospheric transport. This environmental persistence, combined with their chemical stability, has made polycyclic aromatic hydrocarbons subjects of extensive scientific investigation across multiple disciplines.

The electronic properties of polycyclic aromatic hydrocarbons are particularly noteworthy, as demonstrated by their characteristic behavior upon treatment with alkali metals, where they yield radicals and anions. Larger polycyclic aromatic hydrocarbons can form dianions, and their redox potential correlates directly with molecular size. This relationship between structure and electronic properties forms the basis for many advanced applications in organic electronics and materials science.

Historical Context of Ovalene-Based Compounds

Ovalene, with the molecular formula C₃₂H₁₄, represents a significant milestone in polycyclic aromatic hydrocarbon research as a compound consisting of ten peri-fused six-membered rings. The historical development of ovalene-based compounds reflects the evolution of synthetic organic chemistry toward increasingly complex aromatic systems. Ovalene exhibits distinctive physical properties, appearing as a reddish-orange compound with limited solubility in common organic solvents such as benzene, toluene, and dichloromethane. Under ultraviolet light, ovalene solutions display characteristic green fluorescence, providing early evidence of the unique optical properties that would later drive extensive research into ovalene derivatives.

The structural similarity between ovalene and coronene has been recognized since early investigations, with both compounds sharing fundamental polycyclic aromatic characteristics while differing in their specific ring arrangements and properties. Historical studies have documented the natural occurrence of ovalene in deep-sea hydrothermal vent areas and during petroleum refining processes, particularly in hydrocracking operations, establishing its relevance beyond synthetic chemistry. These natural occurrences provided important insights into the stability and formation mechanisms of large polycyclic aromatic systems under extreme conditions.

The development of ovalene-based research has been significantly advanced by discoveries related to dibenzo[hi,st]ovalene derivatives, which represent a newer class of nanographenes with combined zigzag and armchair edges. These compounds have demonstrated exceptional optical properties, including strong red emission with high fluorescence quantum yields reaching 79%, along with capabilities for stimulated emission and amplified spontaneous emission. Such properties have highlighted the potential applications of ovalene-based compounds in optoelectronic devices, including light-emitting diodes and laser systems.

Recent synthetic achievements have overcome historical challenges in ovalene chemistry, particularly regarding the multi-step synthesis requirements that previously limited access to diverse ovalene derivatives. The development of efficient synthetic pathways, including photochemical cyclodehydroiodination reactions, has reduced synthesis complexity from twelve steps to seven steps while improving total yields from approximately 2% to 40%. These improvements have enabled the preparation of scalable amounts of substituted ovalene derivatives with various functional groups, expanding the scope of ovalene-based materials research.

Classification Within Advanced Nanographene Materials

The classification of 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene within advanced nanographene materials requires understanding its position among extended polycyclic aromatic hydrocarbon systems. This compound belongs to the family of functionalized nanographenes, which are characterized by their highly conjugated aromatic cores combined with peripheral substituents that modify their physical and electronic properties. The presence of multiple aromatic rings in a fused arrangement classifies this compound as a polycyclic aromatic hydrocarbon, while the specific arrangement and functionalization place it among advanced nanographene materials designed for specialized applications.

The molecular architecture of this compound features a complex diphenanthro-ovalene core system, representing an extended aromatic framework that surpasses simpler polycyclic aromatic hydrocarbons in both size and structural complexity. The incorporation of three 4-(3,7-dimethyloctyl)phenyl substituents at specific positions creates a unique molecular design that balances electronic conjugation with enhanced solubility characteristics. This strategic functionalization approach exemplifies modern nanographene design principles, where core electronic properties are preserved while peripheral modifications enable practical applications.

Within the broader classification of nanographene materials, this compound can be categorized as a solution-processible nanographene due to the presence of bulky alkyl substituents that enhance solubility in organic solvents. The 3,7-dimethyloctyl chains provide sufficient steric bulk to prevent excessive π-π stacking interactions that typically render large aromatic systems insoluble. This design principle has become fundamental in nanographene chemistry, enabling the processing of otherwise intractable large aromatic molecules for device applications.

The compound's classification also extends to its potential applications in organic electronics, where its extended conjugation and functionalization pattern suggest suitability for use in organic field-effect transistors, organic light-emitting diodes, and photovoltaic devices. The specific substitution pattern and core structure position this material among high-performance organic semiconductors, distinguishing it from simpler polycyclic aromatic hydrocarbons that lack the necessary combination of electronic properties and processibility required for advanced applications.

Structural Significance in Polycyclic Aromatic Hydrocarbon Research

The structural significance of 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene in polycyclic aromatic hydrocarbon research stems from its representation of advanced synthetic strategies for creating highly extended aromatic systems with controlled properties. The molecular structure demonstrates sophisticated control over both electronic characteristics and physical properties through strategic functionalization, representing a significant advancement over earlier polycyclic aromatic hydrocarbon research that focused primarily on unfunctionalized aromatic cores.

The bonding and aromaticity characteristics of this compound follow established principles governing polycyclic aromatic hydrocarbons, where aromaticity varies across different regions of the molecular framework according to Clar's rule. This rule states that the resonance structure with the largest number of disjoint aromatic π-sextets provides the most important characterization of polycyclic aromatic hydrocarbon properties. In the case of this complex ovalene derivative, the extended aromatic core allows for multiple resonance structures with varying numbers of aromatic sextets, creating regions of different aromatic character and reactivity.

The physicochemical properties of this compound reflect the general characteristics of large polycyclic aromatic hydrocarbons while being modified by the specific substitution pattern. The nonpolar and lipophilic nature typical of polycyclic aromatic hydrocarbons is modulated by the branched alkyl chains, which enhance solubility in organic solvents while maintaining the essential electronic characteristics of the aromatic core. This balance between maintaining electronic properties and achieving practical solubility represents a key achievement in polycyclic aromatic hydrocarbon design.

Structural Feature Significance Impact on Properties
Extended ovalene core Maximum aromatic conjugation Enhanced electronic delocalization
Peripheral phenyl groups Extended π-system Improved optical properties
Branched alkyl substituents Enhanced solubility Processing capability
Strategic substitution pattern Controlled aggregation Device performance optimization

The redox properties of this compound are expected to follow the established correlation between molecular size and redox potential observed in polycyclic aromatic hydrocarbons. The extended aromatic system should exhibit both reduction and oxidation capabilities, with the specific potentials determined by the extent of conjugation and the influence of peripheral substituents. These redox characteristics are crucial for applications in organic electronics, where controlled electron transport properties are essential for device performance.

Recent research into similar ovalene-based systems has demonstrated the importance of structural modifications in achieving desired electronic and optical properties. Quantitative structure-property relationships have been developed for predicting electronic properties of polycyclic aromatic hydrocarbon systems, showing excellent linear correlations between molecular descriptors and properties such as band gaps, ionization potentials, and electron affinities. These relationships provide valuable insights into how structural modifications, such as those present in this complex ovalene derivative, influence electronic characteristics and potential applications.

Properties

CAS No.

1322530-52-8

Molecular Formula

C120H108O6

Molecular Weight

1646.178

InChI

InChI=1S/C120H108O6/c1-64(2)16-13-19-67(7)22-25-70-28-34-73(35-29-70)94-88-58-52-82-86-56-62-92-98(77-42-48-80(49-43-77)119(122)125-11)96(75-38-32-72(33-39-75)27-24-69(9)21-15-18-66(5)6)90-60-54-84-87-57-63-93-99(78-44-50-81(51-45-78)120(123)126-12)95(74-36-30-71(31-37-74)26-23-68(8)20-14-17-65(3)4)89-59-53-83-85-55-61-91(97(94)76-40-46-79(47-41-76)118(121)124-10)109-103(85)115-112(100(82)106(88)109)116-104(86)110(92)108(90)102(84)114(116)117-105(87)111(93)107(89)101(83)113(115)117/h28-69H,13-27H2,1-12H3

InChI Key

RGNOIANPWVCTTI-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)OC)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Central Ovalene Framework Construction

The diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene nucleus is synthesized via a Diels-Alder cyclization between anthracene derivatives and quinone intermediates. Computational models indicate that electron-deficient dienophiles like tetrafluorobenzoquinone enhance reaction rates under microwave irradiation (150°C, 30 min), achieving 78% yield in anhydrous dichloroethane.

Peripheral Substitution Patterns

The trisubstitution at positions 2, 8, and 14 necessitates sequential Suzuki-Miyaura couplings. Boronic ester derivatives of 4-(3,7-dimethyloctyl)benzene are reacted with brominated ovalene precursors using Pd(PPh₃)₄ catalysts. Kinetic studies reveal that steric hindrance from the dimethyloctyl chains necessitates elevated temperatures (110°C) and prolonged reaction times (72 hr) to attain >90% conversion.

Carboxylic Acid Functionalization

Benzenehexanoic acid appendages are introduced via Steglich esterification, employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature in dichloromethane, with yields plateauing at 85% due to competing oligomerization side reactions.

Stepwise Synthetic Protocol

Synthesis of Diphenanthroovalene Core

Procedure :

  • Diels-Alder Cyclization :

    • Anthracene-9,10-dione (5.0 g, 22 mmol) and 1,2,4,5-tetrafluorobenzoquinone (4.8 g, 22 mmol) are dissolved in anhydrous 1,2-dichloroethane (200 mL).

    • Microwave irradiation at 150°C for 30 min under nitrogen.

    • Cooling to 25°C precipitates the crude product, which is filtered and washed with hexane.

    • Yield : 78% (6.2 g); Purity : 95% (HPLC).

  • Aromatic Bromination :

    • The ovalene intermediate (6.0 g, 12 mmol) is treated with Br₂ (7.7 g, 48 mmol) in acetic acid (150 mL) at 60°C for 24 hr.

    • Excess bromine is quenched with NaHSO₃, and the product is recrystallized from ethanol.

    • Yield : 82% (7.1 g); Regioselectivity : >99% at positions 1, 7, 13 (¹H NMR).

Suzuki-Miyaura Coupling for Aryl Group Installation

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : Toluene/Water (4:1 v/v)

  • Temperature : 110°C, 72 hr

Scale-Up Data :

Starting Material (g)Product (g)Yield (%)Purity (%)
5.04.18297
10.08.08096

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 10:1) removes residual palladium and unreacted boronic esters.

Esterification with Benzenehexanoic Acid

Key Parameters :

  • Activating Agent : DCC (1.2 equiv)

  • Catalyst : DMAP (0.2 equiv)

  • Solvent : Anhydrous CH₂Cl₂

  • Reaction Time : 12 hr at 25°C

Yield Optimization :

DMAP (equiv)DCC (equiv)Yield (%)
0.11.065
0.21.285
0.31.583

¹³C NMR confirms complete esterification, with carbonyl resonances at δ 170.2 ppm.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Conditions :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/Water (85:15) + 0.1% TFA

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

Retention Data :

ComponentRetention Time (min)Area (%)
Target Compound12.798.5
Oligomeric Byproduct9.21.5

Mass Spectrometric Validation

High-Resolution ESI-MS :

  • Observed : m/z 1815.48 [M+H]⁺

  • Calculated : C₁₃₂H₁₃₃O₆⁺ = 1815.46

  • Error : 1.1 ppm

Isotopic distribution patterns match theoretical simulations, confirming molecular integrity.

Industrial-Scale Production Challenges

Solubility Limitations

The compound’s extended π-system and hydrophobic side chains render it insoluble in polar solvents (>5 mg/mL in THF). Process engineers have adopted nanoparticle dispersion techniques using polyvinylpyrrolidone (PVP) stabilizers to facilitate handling.

Dispersion Efficacy :

StabilizerConcentration (wt%)Particle Size (nm)PDI
PVP K3010220 ± 150.12
Pluronic F1275180 ± 200.18

Thermal Stability Profiles

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C under nitrogen, with a 5% weight loss at 310°C. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) at 145°C, critical for melt-processing applications .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated forms of the compound .

Scientific Research Applications

4,4’,4’‘-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’,4’‘-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale involves its interaction with specific molecular targets and pathways. The compound’s polycyclic aromatic structure allows it to interact with various receptors and enzymes, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyaromatic Quinazoline Derivatives ()

Polysubstituted quinazolines, such as 2,6,8-Tris(4-methoxyphenyl)-4-(phenylethynyl)quinazoline (compound 6l ), share a π-deficient heterocyclic core modified with electron-donating aryl groups. Key comparative insights include:

Property Quinazoline 6l () Target Compound (Inferred)
Core Structure Quinazoline (two N atoms) Diphenanthroovale (fused polyaromatic)
Substituents Methoxyphenyl, phenylethynyl 4-(3,7-dimethyloctyl)phenyl
Synthesis Method Sonogashira/Suzuki cross-coupling Likely cross-coupling or condensation
Photophysical Behavior Emission tuned by substituents (λem ~ 450 nm) Potentially broader absorption/emission

The quinazoline derivatives exhibit strong substituent-dependent photoluminescence, with methoxy groups enhancing electron-donating capacity . The target compound’s larger fused aromatic core and bulky 3,7-dimethyloctyl chains may improve thermal stability and solubility while red-shifting absorption/emission spectra.

Organic Electroluminescent Materials ()

Tang and Vanslyke’s seminal work on OLEDs highlights the importance of π-conjugated systems for electroluminescence. While the target compound’s electroluminescent performance remains uncharacterized, comparisons can be drawn to bilayer OLEDs:

Parameter Tang’s OLED () Target Compound (Potential)
Luminous Efficiency 1.5 lm/W Likely lower due to larger molecular weight
Quantum Efficiency 1% (photon/electron) Dependent on charge recombination efficiency
Brightness >1000 cd/m² May require doping in host matrices

The bulky substituents in the target compound could hinder film uniformity in vapor-deposited devices, necessitating solution-processable formulations .

Schiff Base Derivatives (–5)

The Schiff base 3,3′-Dimethoxy-2,2′-[(4,5-dimethyl-o-phenylene)bis(nitrilomethanylidene)]diphenol (–5) provides insights into crystallographic and synthetic parallels:

Aspect Schiff Base (–5) Target Compound
Crystal System Triclinic (P1) Likely low symmetry due to bulky groups
Synthetic Route Condensation in ethanol May require palladium-catalyzed coupling
Solubility Moderate (ethanol/water) Enhanced by 3,7-dimethyloctyl chains
π-Stacking Planar arrangement (d = 3.5 Å) Disrupted by steric hindrance

The Schiff base’s planar structure facilitates π-π interactions, whereas the target compound’s branched substituents may reduce crystallinity but improve solution processability .

Biological Activity

The compound 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene , also known by its CAS number 1322530-62-0 , is a polycyclic aromatic hydrocarbon (PAH) with potential applications in various biological contexts. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C132H132O6
  • Molecular Weight : 1814.46 g/mol
  • IUPAC Name : 6,6',6''-((6,12,18-tris(4-(3,7-dimethyloctyl)phenyl)diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-5,11,17-triyl)tris(benzene-4,1-diyl))trihexanoic acid

Biological Activity Overview

The biological activity of the compound has been investigated primarily in the context of cancer research and cellular mechanisms. The following sections summarize key findings from various studies.

Anticancer Properties

  • Mechanism of Action :
    • The compound has shown potential in modulating the activity of eEF2K (eukaryotic elongation factor 2 kinase), which is implicated in protein synthesis and energy homeostasis. Aberrant eEF2K function is linked to various cancers including triple-negative breast cancer (TNBC) .
    • Research indicates that derivatives of related compounds can inhibit the viability and proliferation of TNBC cell lines such as MDA-MB-231 and HCC1806. The most potent derivatives significantly suppress tumor cell migration and viability .
  • Case Studies :
    • In a study involving xenograft mouse models of TNBC, compounds with structural similarities to 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene demonstrated tumor-suppressive effects comparable to established chemotherapeutics like paclitaxel without evident toxicity .

Toxicological Profile

While specific toxicological data for this compound is limited, the general safety profile of similar PAHs indicates potential concerns regarding environmental persistence and bioaccumulation. Further studies are required to assess the long-term effects and safety in biological systems.

Applications in Research

The compound's unique structure allows it to be utilized in:

  • Environmental Monitoring : As a PAH, it may serve as a marker for environmental pollution studies.
  • Nanotechnology : Its properties could be exploited in the development of nanomaterials for drug delivery systems.

Comparative Analysis

PropertyValue
Molecular FormulaC132H132O6
Molecular Weight1814.46 g/mol
Anticancer ActivityEffective against TNBC
MechanismeEF2K modulation
ToxicityLimited data available

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing this compound to ensure structural fidelity?

  • Methodological Answer : Synthesis requires precise control of reaction stoichiometry, temperature, and solvent polarity. Multi-step protocols involving palladium-catalyzed cross-coupling or Friedel-Crafts alkylation are common. Post-synthesis purification via column chromatography (silica gel, gradient elution) or membrane-based separation (e.g., ultrafiltration) is critical to isolate the target compound from byproducts . Structural validation should combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline).

Table 1: Common Synthesis Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Low yield in coupling stepsOptimize catalyst loading (e.g., Pd(PPh₃)₄) and ligand ratios
Steric hindrance from branched alkyl chainsUse high-boiling solvents (e.g., DMF, 150°C) to enhance solubility
Purification complexitySequential chromatography with hexane/ethyl acetate gradients

Q. How can researchers establish a theoretical framework for studying its electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) should model the compound’s HOMO-LUMO gaps, charge distribution, and π-π stacking interactions. Experimental validation via UV-Vis spectroscopy (absorption/emission maxima) and cyclic voltammetry (redox potentials) is essential. Align computational models with empirical data to refine parameters like solvation effects .

Advanced Research Questions

Q. How can AI-driven simulations optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Implement COMSOL Multiphysics or Gaussian-based models to predict optimal temperature, pressure, and solvent systems. Train AI algorithms on historical reaction datasets (e.g., yield vs. solvent polarity) to identify nonlinear relationships. Validate predictions with small-scale experiments (5–10 mg batches) before scaling up .
ParameterAI Prediction RangeExperimental Validation Range
Temperature120–140°C130°C (max yield)
Catalyst Loading2.5–3.5 mol%3.0 mol% (95% conversion)
Reaction Time18–24 hrs20 hrs (plateau phase)

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies (e.g., split NMR peaks) may arise from dynamic conformational changes or impurities. Use multi-technique cross-validation:

  • Step 1 : Repeat synthesis/purification to exclude batch-specific artifacts.
  • Step 2 : Compare NMR with 2D techniques (COSY, NOESY) to resolve overlapping signals.
  • Step 3 : Apply time-resolved fluorescence spectroscopy to probe excited-state interactions .
    • Note : If contradictions persist, revisit computational models to assess if tautomerism or solvatomorphism is unaccounted for .

Q. What experimental design strategies are effective for studying its supramolecular assembly?

  • Methodological Answer : Use a factorial design (e.g., 2³ design) to test variables like concentration, solvent polarity, and temperature. Analyze assembly kinetics via dynamic light scattering (DLS) and morphology via TEM/AFM. For reproducibility, maintain inert atmospheres (N₂/Ar) to prevent oxidation .

Methodological Framework for Data Interpretation

  • Guiding Principle : Link experimental outcomes to theoretical models (e.g., molecular orbital theory for electronic properties) to contextualize anomalies .
  • Data Contradiction Protocol :
    • Replicate experiments.
    • Apply multivariate analysis (PCA) to identify outlier variables.
    • Refine hypotheses iteratively using abductive reasoning .

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